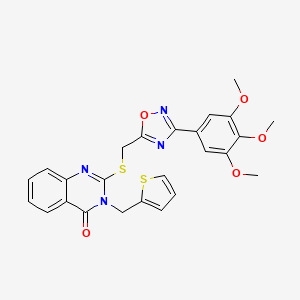

3-(thiophen-2-ylmethyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

The compound 3-(thiophen-2-ylmethyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative featuring a thiophen-2-ylmethyl group at position 3, a thioether-linked 1,2,4-oxadiazole moiety at position 2, and a 3,4,5-trimethoxyphenyl substituent on the oxadiazole ring. Quinazolin-4(3H)-one derivatives are renowned for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the 3,4,5-trimethoxyphenyl group is structurally analogous to combretastatin analogs, which are known for tubulin-binding and cytotoxic effects . The thioether linkage and oxadiazole ring enhance metabolic stability and bioavailability, making this compound a candidate for drug development.

Properties

IUPAC Name |

3-(thiophen-2-ylmethyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O5S2/c1-31-19-11-15(12-20(32-2)22(19)33-3)23-27-21(34-28-23)14-36-25-26-18-9-5-4-8-17(18)24(30)29(25)13-16-7-6-10-35-16/h4-12H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXQIYXGFVIDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(thiophen-2-ylmethyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex molecule that incorporates various pharmacologically active moieties. This article explores its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a quinazolinone core, which is known for its diverse biological activities. The presence of thiophene and oxadiazole moieties further enhances its potential pharmacological profiles.

Biological Activity Overview

Quinazolinone derivatives have been extensively studied for their wide range of biological activities, including:

- Anticancer Activity : Quinazolinone derivatives have shown promising results in inhibiting various cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against human cervix carcinoma (HeLa) and murine leukemia cells with IC50 values often in the nanomolar range .

- Anti-inflammatory Effects : The incorporation of specific substituents on the quinazolinone nucleus can lead to enhanced anti-inflammatory properties. Studies suggest that such compounds can inhibit pro-inflammatory cytokines and pathways .

- Antimicrobial Activity : Quinazolinones have also been reported to exhibit antimicrobial properties. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Studies

Recent studies focusing on similar quinazolinone derivatives indicate that these compounds can bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for their anticancer activity. Notably, compounds with methoxy substitutions at specific positions on the benzene ring exhibited enhanced potency .

Anti-inflammatory Mechanisms

Research has highlighted that quinazolinone derivatives can modulate inflammatory pathways by inhibiting NF-kB activation and reducing the expression of inflammatory markers. This suggests a potential therapeutic application in diseases characterized by chronic inflammation .

Antimicrobial Efficacy

A series of studies have tested various quinazolinone derivatives against a spectrum of microbial strains. The results indicated that modifications in the molecular structure significantly influenced antimicrobial activity. Certain derivatives exhibited potent activity against resistant strains of bacteria .

Case Studies

| Study | Compound Tested | Biological Activity | IC50 Values |

|---|---|---|---|

| Jaianand et al., 2009 | Quinazolinone Derivatives | Anticancer | <100 nM |

| Bhalla et al., 1993 | Quinazolinone Derivatives | Anti-inflammatory | Varied |

| Agarwal et al., 2009 | Quinazolinone Derivatives | Antimicrobial | Varied |

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related quinazolinone derivatives, focusing on substituents, biological activities, and synthetic routes.

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula (C₂₆H₂₅N₅O₅S₂).

†Estimated range based on analogous structures.

Key Findings from Comparative Analysis

In contrast, the 3-chlorophenyl-oxazole derivative () has electron-withdrawing Cl, which may reduce bioavailability but improve target specificity. The 1,2,4-triazole derivatives () and thiadiazole-triazole hybrids () exhibit distinct electronic profiles due to nitrogen-rich heterocycles, favoring hydrogen bonding with biological targets.

Biological Activity Trends: Compounds with thioether linkages (e.g., target compound, ) show enhanced metabolic stability compared to esters or amides. Thiazole and triazole substituents () correlate with anti-tubercular and antimicrobial activities, respectively, likely due to interactions with bacterial enzymes or inflammatory mediators.

Synthetic Routes: The target compound’s synthesis likely involves oxazolone intermediate formation followed by hydrazide coupling, as seen in trimethoxyphenyl-linked combretastatin analogs (). Deprotection steps (e.g., ethanolic NaOH in ) are critical for generating bioactive amino or thiol groups in heterocyclic derivatives.

Critical Discussion of Contradictions and Limitations

- Limitations : Direct biological data for the target compound are absent in the provided evidence. Comparisons are based on structural analogs, necessitating experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.